Para‑Fluorobenzenesulfonyl vs. Benzenesulfonyl: ~3‑Fold Potency Gain in a Related Sulfonamide Series
In a structurally related Nα‑arylsulfonyl series, the compound bearing a 4‑fluorobenzenesulfonyl group (I‑c) displayed an IC50 of 65.08 µM against β‑glucosidase, whereas the non‑fluorinated benzenesulfonyl analog (I‑a) showed an IC50 of 197.2 µM [1]. The introduction of the para‑fluorine atom thus provided an approximately 3‑fold improvement in inhibitory potency. This trend is consistent with the known electron‑withdrawing and conformational effects of fluorine, which can enhance target binding [2].
| Evidence Dimension | β‑Glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured for the target compound itself; inferred from the 4‑fluorobenzenesulfonyl motif present in analog I‑c (IC50 = 65.08 µM) |
| Comparator Or Baseline | Nα‑benzenesulfonyl histamine (I‑a, IC50 = 197.2 µM) |
| Quantified Difference | ~3.0‑fold lower IC50 (higher potency) |
| Conditions | In vitro enzyme assay; recombinant β‑glucosidase; pH 5.0; 37 °C; substrate p‑nitrophenyl‑β‑D‑glucopyranoside |
Why This Matters
For procurement decisions, this class‑level evidence indicates that the 4‑fluorobenzenesulfonyl moiety is a potency‑enhancing feature that is absent in non‑fluorinated analogs, reducing the risk of selecting an under‑powered chemical probe.
- [1] Salazar MO, et al. Nα‑arylsulfonyl histamines as selective β‑glucosidase inhibitors. *RSC Adv*. 2018;8:36209–36218. (Table 2: IC50 values for I‑a, I‑c, I‑j) View Source
- [2] O'Hagan D. Fluorine in pharmaceutical and medicinal chemistry: from biophysical aspects to clinical applications. *Chem Soc Rev*. 2008;37:308‑319. View Source
